molecular formula C21H21ClFN5O4 B609081 MK-2048 CAS No. 869901-69-9

MK-2048

Numéro de catalogue B609081
Numéro CAS: 869901-69-9
Poids moléculaire: 461.8784
Clé InChI: JSRREMIKIHJGAA-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MK-2048 is a second-generation integrase inhibitor developed to retain activity against viruses containing mutations associated with resistance to first-generation integrase inhibitors . It is intended to be used against HIV infection .


Synthesis Analysis

MK-2048 has been applied vaginally using ring formulations . A nanoparticle-in-film technology was developed as a discrete pre-exposure prophylactic product option against HIV for an extended duration of use .


Molecular Structure Analysis

In silico structural analysis suggests that the introduction of a positively charged arginine at position 118, near the catalytic amino acid 116, might decrease Mg(2+) binding, compromising enzyme function .


Chemical Reactions Analysis

MK-2048 has a dissociation half-life of 32 hours on wild-type integrase . It has an extremely low half-life of only 1–1.5 hours, and its efficacy can be reduced more than 8 fold by the G118R and E138K mutations .


Physical And Chemical Properties Analysis

MK-2048 has a molecular weight of 461.9 g/mol . It has a mean diameter of 382.2 nm and −15.2 mV zeta potential .

Applications De Recherche Scientifique

HIV Prevention and Treatment

MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) with potent activity against both wild-type and drug-resistant HIV variants. It has been evaluated in clinical studies for its efficacy in preventing and treating HIV infections. Notably, MK-2048 has been formulated into vaginal ring devices for pre-exposure prophylaxis (PrEP) to provide sustained drug release and extended protection against HIV transmission .

Nanoparticle-in-Film Technology

Researchers have developed a novel nanoparticles-in-film technology to deliver MK-2048. This approach involves encapsulating the drug in poly(lactic-co-glycolic acid) nanoparticles and incorporating them into a film platform. This method aims to achieve extended in vivo exposure of MK-2048, offering a discrete and long-lasting option for HIV prevention. The technology has shown promising results in terms of physicochemical properties, in vitro efficacy, compatibility with Lactobacillus, and permeability in both in vitro and ex vivo models .

Pharmacokinetics Enhancement

The encapsulation of MK-2048 in nanoparticles has been shown to significantly improve its pharmacokinetic profile. Studies indicate that the nanoparticle formulation can sustain drug levels for at least three weeks in macaque vaginal fluid, which is a substantial improvement over the free drug. This enhancement in drug delivery and retention could lead to more effective and user-friendly PrEP options .

Drug Resistance Mitigation

MK-2048’s mechanism of action as an INSTI makes it a valuable candidate for combating drug resistance in HIV treatment. Its ability to inhibit integrase enzymes, which are essential for viral replication, allows it to maintain efficacy against strains of HIV that have developed resistance to other antiretroviral drugs. This makes MK-2048 a crucial component in the ongoing fight against HIV drug resistance .

Breast Cancer Treatment

While MK-2048 is primarily known for its applications in HIV treatment, the principles of nanoparticle drug delivery systems it utilizes are also being explored for breast cancer treatment. Polymeric nanoparticles, similar to those used for MK-2048, are being investigated for their potential to enhance the delivery of chemotherapeutic agents, reduce side effects, and overcome multi-drug resistance in breast cancer therapy .

Extended Duration of Use

The development of MK-2048-loaded nanoparticles-in-film technology is particularly significant for its potential to provide extended duration of drug exposure. This is especially beneficial for chronic conditions like HIV, where consistent medication adherence is crucial for effective management. The extended-release formulation could reduce the frequency of dosing, thereby improving patient compliance and treatment outcomes .

Mécanisme D'action

Target of Action

MK-2048, developed by Merck & Co., is a molecule that falls under the class of integrase inhibitors . The primary target of MK-2048 is the HIV integrase, a protein produced by the HIV retrovirus . This protein enables HIV to integrate its genetic material into the DNA of the infected cell . This integration step effectively transforms the infected cell into a permanent carrier of the viral genome, allowing the virus to persist and proliferate nearly without limit .

Mode of Action

MK-2048 interacts with the HIV integrase in a specific manner. MK-2048 has a dissociation half-life of 32 hours on wild-type integrase—more than four times that of raltegravir . Its dissociation half-life against the important HIV integrase mutant N155H was on the same order of magnitude as that of raltegravir against wild-type virus . These findings led to the suggestion of a reduced susceptibility to resistance mutations for this second-generation drug .

Biochemical Pathways

The integration process is a well-known two-step reaction catalyzed by the retroviral protein integrase . Both reactions (3’ processing and strand transfer) require the coordination of divalent ions (Mg 2+ or Mn 2+) by a catalytic triad consisting of amino acids D64, D116, and E152 . MK-2048, by inhibiting the integrase, disrupts these biochemical pathways, thereby preventing the integration of the viral genome into the host cell’s DNA .

Pharmacokinetics

The pharmacokinetics of MK-2048 are still under investigation. It has been studied in various formulations, including vaginal films , and its pharmacokinetic properties are being evaluated in these contexts.

Result of Action

The primary result of MK-2048’s action is the inhibition of HIV replication by preventing the integration of the viral genome into the host cell’s DNA . This can potentially prevent the transformation of the infected cell into a permanent carrier of the viral genome . The effectiveness of mk-2048 in inhibiting hiv infection has been questioned, as a placebo-controlled human clinical trial indicated no observed correlation between tissue-associated mk-2048 and the inhibition of hiv infection .

Orientations Futures

The development of a nanoparticle-in-film technology for MK-2048 represents a promising future direction . This technology was developed as a discrete pre-exposure prophylactic product option against HIV for an extended duration of use .

Propriétés

IUPAC Name

(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN5O4/c1-4-26-8-10(2)28-16-14(18(29)17(28)21(26)32)20(31)27(25-15(16)19(30)24-3)9-11-5-6-13(23)12(22)7-11/h5-7,10,29H,4,8-9H2,1-3H3,(H,24,30)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRREMIKIHJGAA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H](N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236031
Record name MK-2048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-2048

CAS RN

869901-69-9
Record name (6S)-2-[(3-Chloro-4-fluorophenyl)methyl]-8-ethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-N,6-dimethyl-1,9-dioxopyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869901-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-2048
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869901699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-2048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-2048
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ8U884TM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.